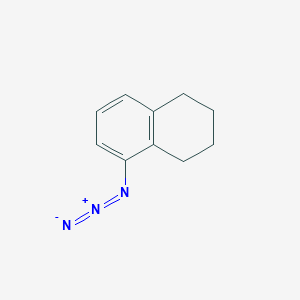

5-Azido-1,2,3,4-tetrahydronaphthalene

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

- Aromatic protons : Resonances between δ 6.8–7.2 ppm (multiplet, 3H) correspond to the aromatic protons at positions 6, 7, and 8.

- Aliphatic protons :

- δ 2.6–2.8 ppm (multiplet, 2H): Methylene protons adjacent to the aromatic ring (positions 1 and 4).

- δ 1.7–1.9 ppm (multiplet, 4H): Methylene protons in the saturated ring (positions 2 and 3).

- Azido group : No direct proton signal, but its electron-withdrawing effect deshields nearby aromatic protons.

¹³C NMR :

Mass Spectrometric Fragmentation Patterns

Infrared (IR) Vibrational Signatures of the Azido Group

- Asymmetric N₃ stretch : Strong absorption at ~2100 cm⁻¹.

- Symmetric N₃ stretch : Weak band at ~1250 cm⁻¹.

- C-N stretch : 1350–1400 cm⁻¹, overlapping with CH₂ bending modes.

Crystallographic and Conformational Studies

X-ray diffraction data for this compound remain limited. However, analogous azido-tetralin derivatives reveal:

- Bond lengths : N-N bonds in the azido group measure ~1.10–1.25 Å.

- Dihedral angles : The azido group adopts a linear configuration (≈180°) relative to the aromatic ring.

- Crystal packing : Dominated by van der Waals interactions due to the non-polar tetralin core.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

- Geometry optimization : B3LYP/6-31G(d) calculations predict a planar aromatic ring and a puckered saturated ring.

- Energy minima : Chair conformation of the saturated ring is favored by 2.1 kcal/mol over the boat form.

- Azido group orientation : Linear alignment minimizes steric hindrance with the tetralin framework.

Molecular Orbital Analysis of Azide Reactivity

- HOMO : Localized on the azido group’s terminal nitrogen, facilitating electrophilic reactions.

- LUMO : Located on the aromatic ring, enabling nucleophilic aromatic substitution.

- Reactivity hotspots : The azido group’s high-lying HOMO (-6.2 eV) predicts susceptibility to reduction and cycloaddition reactions.

Table 1: Key Spectroscopic and Computational Data

| Parameter | Value/Observation | Source |

|---|---|---|

| ¹H NMR (aromatic) | δ 6.8–7.2 ppm (multiplet) | |

| IR (N₃ asymmetric stretch) | 2100 cm⁻¹ | |

| DFT HOMO-LUMO gap | 4.8 eV | |

| Predicted LogP | 2.3 (moderate hydrophobicity) |

Properties

IUPAC Name |

5-azido-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNZMDGNVNJFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Azido-1,2,3,4-tetrahydronaphthalene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of tetrahydronaphthalene with an azido functional group. The azido group is known for its reactivity and ability to form stable bonds with biomolecules, making it a useful tool in bioconjugation and drug development.

The biological activity of this compound primarily arises from the following mechanisms:

- Covalent Bond Formation : The azido group can interact with various biomolecules, leading to the formation of covalent bonds that can inhibit the function of target proteins or enzymes.

- Click Chemistry : The compound can participate in click chemistry reactions to form stable triazole rings. This property is particularly valuable in bioconjugation applications.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disc diffusion | Inhibition against Gram-positive bacteria at concentrations > 50 µg/mL. |

| Study B | Anticancer | MTT assay | IC50 value of 15 µM against HeLa cells; induction of apoptosis confirmed via flow cytometry. |

| Study C | Bioconjugation | Fluorescence | Successful tagging of proteins for detection in cellular assays. |

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

-

Anticancer Properties

- In vitro tests demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction characterized by increased caspase activity and DNA fragmentation.

-

Bioconjugation Applications

- Researchers utilized this compound in bioconjugation experiments to label antibodies for imaging studies. The azido group facilitated efficient conjugation without compromising the biological activity of the antibodies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Regioselectivity and Electronic Effects :

- Bromination of 1-oxo-THN derivatives occurs preferentially at the 5- and 8-positions due to electron-withdrawing effects of the oxo group, which activate the aromatic ring for electrophilic substitution . In contrast, the azido group in 5-Azido-THN is electron-withdrawing but may direct reactions to adjacent positions due to resonance effects.

- Methyl substituents (e.g., in 6,7-dimethyl-THN) enhance steric hindrance, altering regioselectivity and stabilizing intermediates during bromination .

Functional Group Reactivity :

- Azido Group : Unlike bromo substituents, azides participate in cycloaddition reactions, enabling applications in polymer crosslinking or bioconjugation. However, thermal instability and explosive risks necessitate careful handling.

- Oxo Group : Enhances electrophilic substitution reactivity and stabilizes intermediates, as seen in the synthesis of dibromo-substituted sulfides for stabilizing biological sera .

Thermal and Physical Properties: Oxygenated derivatives like (S)-tetrahydroisoquinolylmethan-3-ol exhibit higher melting points (114–116°C) due to hydrogen bonding , whereas brominated or azido analogs likely have lower melting points owing to reduced polarity.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a three-step approach:

- Preparation of a suitable halogenated tetrahydronaphthalene derivative , typically a 3-(3-halopropyl)-3,4-dihydronaphthalen-2(1H)-one intermediate.

- Nucleophilic substitution of the halogen with azide ion (NaN3) to introduce the azido group.

- Purification and isolation of the azido compound.

This strategy leverages the high nucleophilicity of azide ion and the good leaving group ability of halogens such as chlorine or iodine.

Detailed Synthetic Procedure

A well-documented preparation method is described in Organic Syntheses (OrgSyn), which provides a robust and reproducible protocol for the synthesis of related azido-tetrahydronaphthalene derivatives:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1. Preparation of 3-(3-chloropropyl)-3,4-dihydronaphthalen-2(1H)-one | Methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, n-butyllithium, diisopropylamine, 1-chloro-3-iodopropane, THF, 0 °C to room temperature | Halogenation via alkylation of the tetrahydronaphthalene ketone with 1-chloro-3-iodopropane | Red oil, 15.2–15.8 g |

| 2. Azidation: Conversion to 3-(3-azidopropyl)-3,4-dihydronaphthalen-2(1H)-one | Sodium azide (NaN3), sodium iodide (NaI), anhydrous DMF, 60 °C, 12 h | Nucleophilic substitution of chloride by azide ion | 81–84% yield of red oil |

| 3. Purification | Silica gel column chromatography, 10% ethyl acetate/hexanes | Isolation of pure azido compound | 4.10–4.24 g |

- Sodium azide is toxic and potentially explosive; strict safety precautions are necessary.

- The substitution reaction is performed in anhydrous DMF to ensure good solubility and reactivity.

- Sodium iodide is added to facilitate halogen exchange and improve azidation efficiency.

- The reaction temperature is maintained at 60 °C for 12 hours to ensure complete conversion.

- The product is purified by silica gel chromatography to remove unreacted starting materials and side products.

This method is considered reliable and has been validated by multiple researchers.

Alternative Azidation Approaches

Other azidation methods reported in literature for related azido compounds include:

One-pot Appel-Staudinger type reactions involving triphenylphosphine, carbon tetrabromide (CBr4), and sodium azide for azido substitution on alcohols or halides, primarily in nucleoside chemistry but adaptable to other systems. However, this method is more common for nucleoside derivatives and less directly applicable to tetrahydronaphthalene systems.

Use of trimethylsilyl azide (TMSN3) in the presence of Lewis acid catalysts (e.g., TMSOTf) for azidation of activated halides or iodonium intermediates. This method is efficient for aromatic and heteroaromatic systems but requires specialized reagents and conditions.

These alternative methods may offer advantages in specific contexts but are less commonly applied to the direct synthesis of this compound compared to the nucleophilic substitution approach described above.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halide substitution with NaN3 (OrgSyn method) | Sodium azide, sodium iodide, DMF, 60 °C | 12 h heating | High yield (81–84%), straightforward, reproducible | Requires toxic azide, careful handling |

| One-pot Appel-Staudinger | Triphenylphosphine, CBr4, NaN3, DMF, 90 °C | One-pot, mild | Efficient for nucleosides, high yields (81–90%) | Less applicable for tetrahydronaphthalene, complex reagents |

| TMSN3/Lewis acid catalysis | TMSN3, TMSOTf, DCM, rt | 1 h reaction | Mild conditions, catalytic | Specialized reagents, less common for this substrate |

Research Findings and Analysis

- The nucleophilic substitution of halogenated tetrahydronaphthalene derivatives with sodium azide in DMF at elevated temperature is a well-established and high-yielding method for preparing 5-azido derivatives.

- The presence of sodium iodide as a halogen exchange catalyst improves the substitution efficiency by converting less reactive chlorides to more reactive iodides in situ.

- Purification by silica gel chromatography ensures isolation of pure azido compounds suitable for further synthetic applications.

- Safety concerns with sodium azide require strict adherence to protocols to avoid toxicity and explosive hazards.

- Alternative azidation methods, while efficient in other chemical contexts, are less commonly used for this compound but may provide routes for future methodological improvements.

Q & A

Basic Research Questions

What synthetic routes are recommended for 5-Azido-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of azido derivatives like this compound typically involves introducing an azide group via nucleophilic substitution or diazo transfer reactions. Key steps include:

- Precursor Selection : Start with 5-nitro- or 5-halo-tetrahydronaphthalene, as nitro/halogen groups facilitate substitution.

- Azide Introduction : Use sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at controlled temperatures (40–60°C) to avoid explosive decomposition of intermediates .

- Purification : Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) isolates the product.

- Safety : Conduct reactions in small batches under inert atmospheres (N₂/Ar) due to azide instability .

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural conformation and regioselectivity. The azide group (N₃⁻) causes deshielding of adjacent protons (δ ~3.5–4.5 ppm) .

- IR Spectroscopy : Confirm the azide stretch at ~2100–2200 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₁N₃, MW 173.09 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities if crystalline derivatives are synthesized .

What safety protocols are essential when handling azido-naphthalene derivatives?

Methodological Answer:

- Explosivity Mitigation : Avoid elevated temperatures (>80°C) and mechanical shock. Use blast shields and remote handling tools.

- Toxicity Management : Wear nitrile gloves and fume hoods to prevent dermal/ocular exposure. Monitor airborne concentrations using gas detectors calibrated for azides .

- Waste Disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions to form non-explosive byproducts .

Advanced Research Questions

How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for azide decomposition pathways. Compare with thermodynamic data for similar compounds (e.g., ΔfH°gas for tetrahydronaphthalene derivatives: ~80–100 kJ/mol) .

- Solvent Effects : Apply COSMO-RS models to simulate polarity-driven reactivity in different solvents.

- Kinetic Simulations : Predict shelf-life under storage conditions using Arrhenius equations derived from thermal stability assays .

What strategies resolve discrepancies in toxicity data for azido-naphthalene derivatives?

Methodological Answer:

- Meta-Analysis : Systematically review peer-reviewed studies (PubMed, TOXCENTER) and prioritize high-quality datasets with robust statistical power .

- Mechanistic Studies : Use in vitro models (e.g., CYP450 enzyme assays) to identify metabolic pathways conflicting with in vivo toxicity reports .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile interspecies variability in inhalation/oral exposure studies .

How can factorial design optimize reaction parameters for azide functionalization?

Methodological Answer:

-

Variable Selection : Test temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) as independent factors.

-

Design Matrix : Use a 2³ full factorial design to evaluate main effects and interactions. For example:

Run X₁ (°C) X₂ (Dielectric Constant) X₃ (mol%) Yield (%) 1 40 37.5 (DMF) 5 62 2 60 37.5 5 48 ... ... ... ... ... -

Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology (RSM) .

What experimental approaches validate the environmental persistence of azido-tetrahydronaphthalene derivatives?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water matrices.

- Photolysis Studies : Exclude samples to UV light (λ = 254 nm) and monitor azide decomposition via HPLC-MS.

- Partitioning Coefficients : Determine log Kow (octanol-water) and log Koc (organic carbon) to model bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.